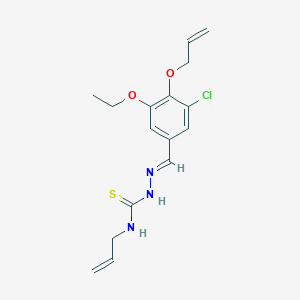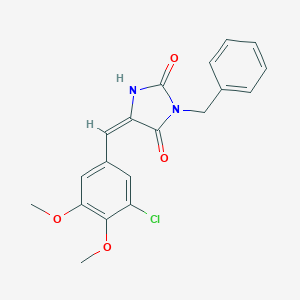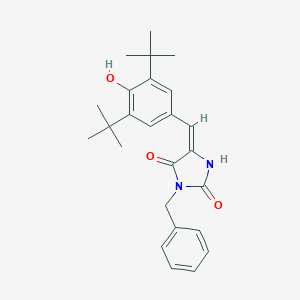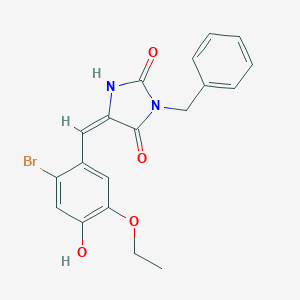
4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzylidene intermediate: This step involves the condensation of 3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde with an appropriate hydrazine derivative under acidic or basic conditions.
Hydrazinecarbothioamide formation: The intermediate is then reacted with a thioamide derivative to form the final product. This step may require specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its use, such as its role as a biochemical probe or therapeutic agent. Detailed studies are required to elucidate the exact mechanisms and interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde N-allylthiosemicarbazone: shares similarities with other benzylidene and hydrazinecarbothioamide derivatives, which may have comparable reactivity and applications.
Other similar compounds: include various benzylidene derivatives and hydrazinecarbothioamide analogs with different substituents.
Propiedades
Fórmula molecular |
C16H20ClN3O2S |
|---|---|
Peso molecular |
353.9 g/mol |
Nombre IUPAC |
1-[(E)-(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C16H20ClN3O2S/c1-4-7-18-16(23)20-19-11-12-9-13(17)15(22-8-5-2)14(10-12)21-6-3/h4-5,9-11H,1-2,6-8H2,3H3,(H2,18,20,23)/b19-11+ |
Clave InChI |
ODVLTIZEGOQHNM-YBFXNURJSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)Cl)OCC=C |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Cl)OCC=C |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Cl)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(3-Fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B328227.png)
![(5E)-3-benzyl-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B328232.png)
![3-benzyl-5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328234.png)
![(5E)-3-benzyl-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328236.png)
![(5E)-3-benzyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B328238.png)
![3-Benzyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B328241.png)
![(5E)-3-benzyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328242.png)
![(5E)-3-benzyl-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328243.png)

![3-Benzyl-5-[3-methoxy-4-(2-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B328245.png)

![3-benzyl-5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328247.png)
![(5E)-3-benzyl-5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328248.png)

